molecular formula C12H21N5O4S B169211 O-(Biotinylcarbazoylmethyl)hydroxylamine CAS No. 139585-03-8

O-(Biotinylcarbazoylmethyl)hydroxylamine

Cat. No. B169211
M. Wt: 331.39 g/mol
InChI Key: KYHUBFIOWQTECH-LAEOZQHASA-N
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Description

ARP is a biotinylated reagent frequently used in carbonylation research . It is used for the derivatization of reactive carbonyl groups to facilitate their enrichment, identification, and quantification . It is particularly useful in the study of protein-bound carbonyls .


Chemical Reactions Analysis

ARP is used to selectively label 5fC and OG in DNA . This selective labeling is achieved through a reaction that forms a large group via a click chemistry reaction . The molecule, namely azi-BP, can selectively label 5fC and form a large group through a click chemistry reaction, hindering the amplification activity of Taq DNA polymerase .

Scientific Research Applications

1. Glycoconjugate Synthesis and Applications

Hydroxylamine derivatives, including those related to O-(Biotinylcarbazoylmethyl)hydroxylamine, are crucial in synthesizing (neo)glycoconjugates, which have significant roles in biology and pathology. These derivatives aid in creating N-O linked carbohydrates and glycoconjugates, useful in organic synthesis, glycobiology, and drug discovery (Chen & Xie, 2016).

2. Reactive Intermediates in Bioremediation

Hydroxylamine intermediates are formed in the reductive metabolism of certain nitroaromatic compounds, playing a role in bioremediation processes. Their reactivity and instability are crucial in understanding the mass balance in these systems (Wang, Zheng, & Hughes, 2004).

3. Active Site Modification in Enzymes

Studies on enzymes like D-amino acid oxidase have shown that hydroxylamine derivatives can modify active sites, providing insights into enzyme mechanics and potential therapeutic applications (D’Silva, Williams, & Massey, 1986).

4. Peptide and Protein Modification

Hydroxylamine derivatives have been used for peptide biotinylation, revealing insights into protein chemistry and offering tools for biochemical research (Miller, Collins, Rogers, & Kurosky, 1997).

5. Biosynthesis of Natural Products

Research on the biosynthesis of natural products like Trichostatin A shows the role of hydroxylamine derivatives in forming hydroxamic acid moieties, essential for understanding the production of these compounds (Kudo et al., 2017).

6. Analytical Applications in Biochemistry

Hydroxylamine derivatives have been employed in various biochemical analyses, such as identifying and purifying palmitoylated proteins, crucial for understanding protein modification and function (Wan et al., 2007).

Future Directions

ARP is a valuable tool in the study of DNA modifications, particularly in the field of epigenetics . It is anticipated that new methods and techniques will resolve the current challenges in this burgeoning research field and expedite the elucidation of the functions of DNA modifications .

properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N'-(2-aminooxyacetyl)pentanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O4S/c13-21-5-10(19)17-16-9(18)4-2-1-3-8-11-7(6-22-8)14-12(20)15-11/h7-8,11H,1-6,13H2,(H,16,18)(H,17,19)(H2,14,15,20)/t7-,8-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHUBFIOWQTECH-LAEOZQHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NNC(=O)CON)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NNC(=O)CON)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60930511
Record name N-[2-(Aminooxy)-1-hydroxyethylidene]-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanehydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60930511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(Biotinylcarbazoylmethyl)hydroxylamine

CAS RN

139585-03-8
Record name O-(Biotinylcarbazoylmethyl)hydroxylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139585038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-(Aminooxy)-1-hydroxyethylidene]-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanehydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60930511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
S Milkovska-Stamenova, R Mnatsakanyan, R Hoffmann - Food chemistry, 2017 - Elsevier
During thermal treatment of milk, proteins are oxidized, which may reduce the nutritional value of milk, abolish protein functions supporting human health, especially important for …
Number of citations: 35 www.sciencedirect.com
RC Bollineni, M Fedorova, M Blüher… - Journal of proteome …, 2014 - ACS Publications
Protein carbonylation is a common nonenzymatic oxidative post-translational modification, which is often considered as biomarker of oxidative stress. Recent evidence links protein …
Number of citations: 89 pubs.acs.org
RC Bollineni, M Fedorova, R Hoffmann - Analyst, 2013 - pubs.rsc.org
Mass spectrometry (MS) of ‘carbonylated proteins’ often involves derivatization of reactive carbonyl groups to facilitate their enrichment, identification and quantification. Among the …
Number of citations: 37 pubs.rsc.org
Y Wang, C Liu, X Zhang, W Yang, F Wu, G Zou… - Chemical …, 2018 - pubs.rsc.org
5-Formylcytosine (5fC) is known as one of the key players in the process of active DNA demethylation and displays essential epigenetic functions in mammals. In spite of the blooming …
Number of citations: 39 pubs.rsc.org
DNA Cayman's Aldehyde Site - chemie-brunschwig.ch
Aldehyde Site (DNA & Protein) Detection Kit Page 1 November 2009 prices and availability subject to change 1180 E. Ellsworth Road Ann Arbor, MI 48108 • (800)364-9897 • www.…
Number of citations: 0 www.chemie-brunschwig.ch
H Yang, Y Zhang, Z Yu, SY Liu, Y Xu, Z Dai… - Chinese Chemical …, 2023 - Elsevier
5-Formylcytosine (5fC), as an important epigenetic modification, plays a vital role in diverse biological processes and multiple diseases by regulating gene expression. Owing to the …
Number of citations: 1 www.sciencedirect.com
EA Raiber, D Beraldi, G Ficz, HE Burgess, MR Branco… - Genome biology, 2012 - Springer
Background Methylation of cytosine in DNA (5mC) is an important epigenetic mark that is involved in the regulation of genome function. During early embryonic development in …
Number of citations: 256 link.springer.com
Y Wang, X Zhang, G Zou, S Peng, C Liu… - Accounts of chemical …, 2019 - ACS Publications
Conspectus Nucleic acids contain a variety of different base modifications, such as decoration at the fifth position of cytosine, which is one of the most important epigenetic modifications. …
Number of citations: 36 pubs.acs.org
M Fedorova, RC Bollineni… - Mass spectrometry …, 2014 - Wiley Online Library
Protein carbonylation, one of the most harmful irreversible oxidative protein modifications, is considered as a major hallmark of oxidative stress‐related disorders. Protein carbonyl …
J Dietzsch, D Feineis, C Höbartner - FEBS letters, 2018 - Wiley Online Library
DNA methylation has a profound impact on the regulation of gene expression in normal cell development, and aberrant methylation has been recognized as a key factor in the …
Number of citations: 20 febs.onlinelibrary.wiley.com

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